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molecular formula C8H10N2O3 B8647563 Methyl 3-methoxy-5-methylpyrazine-2-carboxylate CAS No. 219474-99-4

Methyl 3-methoxy-5-methylpyrazine-2-carboxylate

Cat. No. B8647563
M. Wt: 182.18 g/mol
InChI Key: NHEFXUXNYWOEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06066736

Procedure details

Under argon, 5 g (19.3 mmol) of 2-aminomalononitrile-4-toluenesulfonate was initially charged in 50 g of methanol. 4.09 g (22.7 mmol) of sodium methoxide solution (30%) was added and the mixture was stirred at 2° C. for 2 hours. After neutralization with 0.204 g (3.4 mmol) of acetic acid, 3.6 g (19.9 mmol) of methylglyoxal solution (40%) was added. The mixture was stirred at 40° C. for 2 hours and then, at 20° C., 9.2 g (80 mmol) of hydrochloric acid (32%) was added and the mixture was stirred at 20° C. for 6 hours. The solvent was distilled off and the methyl 3-methoxy-5-methylpyrazine-2-carboxylate was extracted with methylene chloride. This gave 1 g of methyl 3-methoxy-5-methylpyrazine-2-carboxylate. The yield was 27 percent. Other data concerning the title product was:
Name
2-aminomalononitrile 4-toluenesulfonate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.09 g
Type
reactant
Reaction Step Two
Quantity
0.204 g
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
9.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:5]#[N:6])[C:3]#N.[C:7]1([CH3:17])C=CC(S([O-])(=O)=O)=C[CH:8]=1.C[O-:19].[Na+].[C:21]([OH:24])(=O)C.C[C:26](C=O)=[O:27].Cl>CO>[CH3:26][O:27][C:8]1[C:7]([C:17]([O:24][CH3:21])=[O:19])=[N:6][CH:5]=[C:2]([CH3:3])[N:1]=1 |f:0.1,2.3|

Inputs

Step One
Name
2-aminomalononitrile 4-toluenesulfonate
Quantity
5 g
Type
reactant
Smiles
NC(C#N)C#N.C1(=CC=C(C=C1)S(=O)(=O)[O-])C
Name
Quantity
50 g
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
4.09 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.204 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.6 g
Type
reactant
Smiles
CC(=O)C=O
Step Four
Name
Quantity
9.2 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 2° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 40° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C. for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
EXTRACTION
Type
EXTRACTION
Details
the methyl 3-methoxy-5-methylpyrazine-2-carboxylate was extracted with methylene chloride

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1C(=NC=C(N1)C)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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